GNE-886

説明

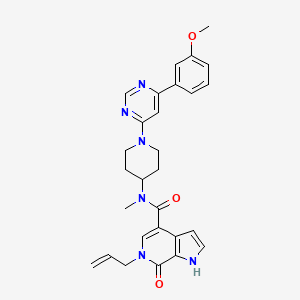

Structure

3D Structure

特性

IUPAC Name |

N-[1-[6-(3-methoxyphenyl)pyrimidin-4-yl]piperidin-4-yl]-N-methyl-7-oxo-6-prop-2-enyl-1H-pyrrolo[2,3-c]pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N6O3/c1-4-12-34-17-23(22-8-11-29-26(22)28(34)36)27(35)32(2)20-9-13-33(14-10-20)25-16-24(30-18-31-25)19-6-5-7-21(15-19)37-3/h4-8,11,15-18,20,29H,1,9-10,12-14H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKIRTFGYQVXNGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCN(CC1)C2=NC=NC(=C2)C3=CC(=CC=C3)OC)C(=O)C4=CN(C(=O)C5=C4C=CN5)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GNE-886 mechanism of action

An In-depth Technical Guide on the Mechanism of Action of GNE-886

Introduction

This compound is a potent and selective chemical probe developed for the in vitro study of the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) bromodomain.[1] Bromodomains are protein modules that act as "epigenetic readers" by recognizing acetylated lysine residues on histone tails and other proteins, thereby playing a crucial role in the regulation of gene transcription and chromatin structure.[2][3] CECR2, a bromodomain-containing transcription factor, forms the heterodimeric chromatin remodeling complex CERF (CECR2-containing remodeling factor) and has been implicated in the DNA damage response (DDR).[2][4] This guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative biochemical and cellular data, detailed experimental protocols, and visualizations of its interaction and relevant pathways.

Core Mechanism of Action

This compound functions as a competitive inhibitor of the CECR2 bromodomain. It binds to the acetyl-lysine (KAc) binding pocket, preventing the recognition of its natural ligands. The core mechanism is elucidated through structural modeling and co-crystallography of related compounds.[2][3]

The pyrrolopyridone core of this compound acts as a KAc mimetic. Specifically, the pyridone carbonyl and the pyrrole nitrogen form a critical two-point hydrogen-bonding interaction with the side chain of a highly conserved asparagine residue (Asn514) within the CECR2 binding pocket.[2][3] This interaction anchors the inhibitor in the active site.

Further stabilization is achieved through:

-

π-Stacking: The pyrrolopyridone ring system engages in a π-stacking interaction with the gatekeeper tyrosine residue (Tyr520).[2][3]

-

Hydrophobic Interactions: An allyl substituent on the inhibitor is accommodated within a hydrophobic channel, making favorable contacts with Pro458, Phe459, and Tyr520.[2][3] An N-methyl group on the carboxamide linker rests in a small cavity, making further hydrophobic contacts with the WPF (Trp-Pro-Phe) shelf and the gatekeeper residue.[3]

By occupying the KAc binding site, this compound effectively disrupts the function of the CECR2 bromodomain. Since CECR2 is known to be important for the formation of γ-H2AX foci during the DNA damage response, this compound can be utilized as a tool to investigate the specific role of CECR2 in this and other cellular processes.[2][4]

Quantitative Data

The potency, selectivity, and physicochemical properties of this compound have been characterized through various assays. The data is summarized in the tables below.

Table 1: In Vitro Potency and Cellular Activity of this compound

| Target | Assay Format | Value | Reference |

|---|---|---|---|

| CECR2 | TR-FRET IC₅₀ | 16 nM | [5][6] |

| CECR2 | Cellular "Dot" Assay EC₅₀ | 370 nM |[2][4] |

Table 2: Selectivity Profile of this compound

| Target | Assay Format | Value (Kd or IC₅₀) | Reference |

|---|---|---|---|

| BRD9 | BROMOscan (Kd) | 2000 nM | [2][4] |

| BRD9 | TR-FRET (IC₅₀) | 1600 nM | [5][6] |

| BRD7 | BROMOscan (Kd) | 1100 nM | [4] |

| TAF1(2) | BROMOscan (Kd) | 620 nM | [4] |

| TAF1L(2) | BROMOscan (Kd) | 2400 nM | [3][4] |

| BRD4 | TR-FRET (IC₅₀) | >20,000 nM | [2][3] |

| Kinase Panel (35 diverse kinases) | Various | No significant inhibition (<20%) at 1 µM |[2][3] |

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|

| Kinetic Solubility | 122 µM |[2][3] |

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay is used to determine the in vitro potency (IC₅₀) of inhibitors against a specific bromodomain.

-

Principle: The assay measures the proximity-based energy transfer between a Europium (Eu)-chelate donor fluorophore and a Cy5 acceptor fluorophore. A biotinylated histone peptide containing an acetyl-lysine residue is bound by a GST-tagged bromodomain protein. An anti-GST antibody labeled with the Eu-donor and streptavidin labeled with the Cy5-acceptor bind to the complex, bringing the fluorophores close enough for FRET to occur. An inhibitor competes with the histone peptide for binding to the bromodomain, disrupting the complex and reducing the FRET signal.

-

Methodology:

-

Reactions are prepared in a suitable assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).

-

A serial dilution of this compound is added to the wells of a microplate.

-

The CECR2 bromodomain protein, biotinylated histone H4K12ac peptide, Eu-labeled anti-GST antibody, and Cy5-labeled streptavidin are added.

-

The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

-

The TR-FRET signal is read on a compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after excitation (e.g., at 320 nm).

-

The ratio of the acceptor to donor emission is calculated. Data are normalized to controls (no inhibitor for 0% inhibition, no bromodomain for 100% inhibition) and fitted to a four-parameter dose-response curve to determine the IC₅₀ value.

-

Cellular Target Engagement "Dot" Assay

This cell-based assay is used to measure the ability of a compound to engage its target within a cellular context (EC₅₀).

-

Principle: CECR2, when overexpressed as a fluorescently-tagged fusion protein (e.g., CECR2-GFP), forms distinct nuclear foci or "dots". The formation or stability of these dots is dependent on the bromodomain's ability to bind chromatin. Treatment with an effective inhibitor like this compound disrupts this interaction, leading to a dose-dependent decrease in the number or intensity of these nuclear dots.

-

Methodology:

-

A suitable cell line (e.g., U2OS) is transiently or stably transfected with a vector expressing a fluorescently tagged CECR2.

-

Cells are seeded into multi-well imaging plates.

-

A serial dilution of this compound is added to the cells, followed by incubation for a defined period (e.g., 4-24 hours).

-

Cells are fixed, and nuclei are counterstained with a DNA dye (e.g., DAPI).

-

Plates are imaged using an automated high-content imaging system.

-

An image analysis algorithm is used to identify nuclei and quantify the number and/or intensity of the fluorescent CECR2 dots per cell.

-

Data are normalized and fitted to a dose-response curve to calculate the EC₅₀ value.[2]

-

BROMOscan™ Selectivity Profiling

This is a competition binding assay platform used to determine the dissociation constants (Kd) of a compound against a large panel of bromodomains.

-

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain captured by the immobilized ligand is quantified by qPCR of the attached DNA tag. A lower amount of captured bromodomain indicates stronger competition from the test compound.

-

Methodology:

-

A DNA-tagged bromodomain protein is incubated with the test compound (this compound) and a ligand-coated solid support (e.g., beads).

-

The mixture is incubated to allow binding to reach equilibrium.

-

The beads are washed to remove unbound protein.

-

The amount of bead-bound, DNA-tagged bromodomain is quantified using qPCR.

-

Binding percentages are calculated relative to a DMSO control, and Kd values are determined from the dose-response curve.

-

Signaling Pathway Context

CECR2 is a component of the CERF chromatin remodeling complex and is involved in the cellular response to DNA damage. Knockdown of CECR2 has been shown to impair the formation of γ-H2AX foci, which are critical markers and assembly points for DNA repair machinery at sites of double-strand breaks. By inhibiting CECR2's bromodomain, this compound is hypothesized to disrupt the recruitment or function of the CERF complex at damaged chromatin, thereby interfering with the DNA damage response.

References

- 1. This compound: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. osti.gov [osti.gov]

- 4. medkoo.com [medkoo.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. THP Life Science Webshop - this compound [lifescience.thp.at]

GNE-886: A Comprehensive Technical Guide to its Binding Affinity for CECR2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of GNE-886 for the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) bromodomain. It is designed to furnish researchers, scientists, and drug development professionals with detailed quantitative data, experimental methodologies, and an understanding of the relevant signaling pathways.

Quantitative Binding Affinity Data

The inhibitory activity of this compound and its analogs against the CECR2 bromodomain has been determined using various biochemical assays. The following table summarizes the key quantitative data, primarily focusing on IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the target's activity.

| Compound | CECR2 IC50 (μM) | Assay Format | Reference |

| This compound (Compound 21) | 0.015 | TR-FRET | [1] |

| This compound (Compound 21) | 0.021 | AlphaScreen | [1] |

| NVS-CECR2-1 | 0.047 | AlphaScreen | [1] |

| Compound 1 | 0.830 | AlphaScreen | [2] |

| Compound 5 | 0.120 | TR-FRET | [3] |

| Compound 6 | 0.081 | TR-FRET | [1][2] |

| Compound 8 | 0.130 | TR-FRET | [3] |

| Compound 12 | <0.100 | Not Specified | [3] |

Experimental Protocols

The binding affinity of this compound for the CECR2 bromodomain was primarily assessed using two key in vitro biochemical assays: AlphaScreen and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). While the detailed, step-by-step protocols are typically found in the supplementary information of the source publications, this section outlines the general principles and methodologies of these assays.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

The AlphaScreen assay is a bead-based technology used to study biomolecular interactions.[2][4] In the context of this compound and CECR2, the assay would be configured as a competition assay.

General Methodology:

-

Reagents:

-

Donor Beads (e.g., streptavidin-coated)

-

Acceptor Beads (e.g., protein A-coated)

-

Biotinylated peptide corresponding to a natural ligand of CECR2 (e.g., an acetylated histone tail).

-

GST-tagged CECR2 bromodomain protein.

-

This compound or other test compounds.

-

-

Principle of Assay:

-

The Donor beads are coated with streptavidin, which binds to the biotinylated histone peptide.

-

The Acceptor beads are coated with Protein A, which binds to an antibody that recognizes the GST-tagged CECR2 protein.

-

In the absence of an inhibitor, the CECR2 bromodomain binds to the acetylated histone peptide, bringing the Donor and Acceptor beads into close proximity.

-

Upon excitation at 680 nm, the Donor bead converts ambient oxygen to singlet oxygen.

-

If the Acceptor bead is in close proximity, the singlet oxygen triggers a chemiluminescent reaction in the Acceptor bead, which in turn excites a final fluorophore that emits light at 520-620 nm.

-

This compound, as an inhibitor, competes with the histone peptide for binding to the CECR2 bromodomain. This disruption prevents the Donor and Acceptor beads from coming into proximity, leading to a decrease in the luminescent signal.

-

-

Procedure Outline:

-

The GST-CECR2 protein, biotinylated histone peptide, and varying concentrations of this compound are incubated together in an appropriate assay buffer.

-

The antibody-coated Acceptor beads are added to the mixture.

-

Streptavidin-coated Donor beads are then added.

-

The reaction is incubated in the dark to allow for binding to reach equilibrium.

-

The plate is read on an AlphaScreen-compatible plate reader, and the resulting signal is plotted against the inhibitor concentration to determine the IC50 value.

-

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)

TR-FRET is another proximity-based assay that measures the interaction between two molecules.

General Methodology:

-

Reagents:

-

A lanthanide-labeled antibody (Donor fluorophore, e.g., Europium or Terbium) that specifically binds to the tagged CECR2 protein.

-

A fluorescently labeled ligand (Acceptor fluorophore, e.g., a fluorescently tagged acetylated histone peptide).

-

Recombinant CECR2 bromodomain protein (e.g., GST-tagged or His-tagged).

-

This compound or other test compounds.

-

-

Principle of Assay:

-

The Donor fluorophore (lanthanide) has a long fluorescence lifetime.

-

When the CECR2 protein (bound by the lanthanide-labeled antibody) and the fluorescently labeled ligand are in close proximity, excitation of the Donor fluorophore results in energy transfer to the Acceptor fluorophore.

-

This energy transfer leads to the emission of light from the Acceptor fluorophore at a specific wavelength.

-

This compound competes with the fluorescently labeled ligand for binding to CECR2, disrupting the FRET and causing a decrease in the signal from the Acceptor fluorophore.

-

-

Procedure Outline:

-

The CECR2 protein, the lanthanide-labeled antibody, the fluorescently labeled ligand, and varying concentrations of this compound are combined in an assay plate.

-

The mixture is incubated to allow the binding to reach equilibrium.

-

The plate is read using a TR-FRET-compatible plate reader, which excites the Donor fluorophore and measures the emission from both the Donor and Acceptor fluorophores over a period of time.

-

The ratio of the Acceptor to Donor emission is calculated and plotted against the inhibitor concentration to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

CECR2-Mediated NF-κB Signaling Pathway

CECR2 has been identified as a key regulator in the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, particularly in the context of breast cancer metastasis.[1][5][6] CECR2, through its bromodomain, interacts with acetylated RelA (a subunit of NF-κB), enhancing the expression of pro-inflammatory and pro-metastatic genes.[5] this compound, by inhibiting the CECR2 bromodomain, can disrupt this interaction and thereby attenuate NF-κB signaling.

Caption: this compound inhibits CECR2, disrupting NF-κB signaling.

Experimental Workflow for Determining this compound Binding Affinity

The process of determining the binding affinity of a compound like this compound for its target, CECR2, follows a structured workflow from reagent preparation to data analysis.

Caption: Workflow for this compound binding affinity determination.

References

- 1. CECR2 drives breast cancer metastasis by promoting NF-κB signaling and macrophage-mediated immune suppression [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. osti.gov [osti.gov]

- 4. bmglabtech.com [bmglabtech.com]

- 5. CECR2 Drives Breast Cancer Metastasis by Promoting NF-κB Signaling and Macrophage-mediated Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

GNE-886's Off-Target Affinity for BRD9: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the off-target effects of GNE-886, a potent and selective inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) bromodomain, with a specific focus on its interaction with Bromodomain-containing protein 9 (BRD9). This document is intended for researchers, scientists, and drug development professionals to facilitate a comprehensive understanding of this compound's selectivity profile for accurate experimental design and data interpretation.

Executive Summary

This compound is a valuable chemical probe for elucidating the biological functions of CECR2.[1] However, thorough characterization has revealed a measurable off-target affinity for BRD9, a member of the non-canonical BAF (ncBAF) chromatin remodeling complex. This guide presents quantitative data on the binding affinities of this compound, detailed protocols for key analytical assays, and visual representations of the pertinent biological pathways and experimental workflows to provide a complete picture of its selectivity.

Quantitative Analysis of this compound Selectivity

The selectivity of this compound has been profiled across a wide array of human bromodomains. The data presented below summarizes the inhibitory concentration (IC50) and dissociation constant (Kd) for the intended target, CECR2, and the primary off-target, BRD9.

Table 1: this compound Inhibitory Activity (IC50) via TR-FRET Assay [1]

| Target Bromodomain | IC50 (µM) |

| CECR2 | 0.016 |

| BRD9 | 1.6 |

| BRD4 (BD1) | >20 |

| BRD4 (BD2) | >20 |

| TAF1 (BD2) | 0.057 |

Table 2: this compound Dissociation Constants (Kd) from BROMOscan® Assay [1]

| Target Bromodomain | Kd (µM) |

| BRD9 | 2.0 |

| BRD7 | 1.1 |

| TAF1 (BD2) | 0.62 |

| TAF1L (BD2) | 2.4 |

BRD9 Signaling and Mechanism of Action

BRD9 functions as a critical component of the ncBAF chromatin remodeling complex. The bromodomain of BRD9 specifically recognizes acetylated lysine residues on histone tails. This interaction serves as an anchor, recruiting the ncBAF complex to specific genomic locations. The ATPase activity within the ncBAF complex then utilizes the energy from ATP hydrolysis to alter the chromatin structure, making DNA more accessible for transcription factors and thereby regulating the expression of target genes.

Caption: BRD9 binds to acetylated histones, recruiting the ncBAF complex to remodel chromatin and regulate gene expression. This compound can disrupt this interaction.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key assays used to characterize the off-target effects of this compound on BRD9.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay quantifies the ability of a compound to inhibit the interaction between a bromodomain and its acetylated histone peptide ligand.

Caption: A streamlined workflow for determining the IC50 of this compound against BRD9 using a TR-FRET assay.

Protocol Details:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% Bovine Serum Albumin (BSA), 0.05% Tween-20, and 1 mM Dithiothreitol (DTT).

-

BRD9 Protein: Recombinant human BRD9 (amino acids 1-124) containing a 6x-Histidine tag.

-

Histone Peptide: Biotinylated Histone H4 peptide with acetylation at lysine 12 (H4K12ac).

-

Detection Reagents: Europium-labeled anti-6xHis antibody and Streptavidin-Allophycocyanin (APC).

-

-

Assay Execution:

-

Prepare a serial dilution of this compound in 100% DMSO. Dispense 50 nL of the diluted compound into a 384-well low-volume microplate.

-

Add 5 µL of a solution containing BRD9 protein (final concentration of 10 nM) and the biotinylated H4K12ac peptide (final concentration of 100 nM) in the assay buffer to each well.

-

Incubate the plate for 15 minutes at ambient temperature.

-

Add 5 µL of a solution containing the Europium-labeled anti-6xHis antibody (final concentration of 1 nM) and Streptavidin-APC (final concentration of 20 nM) in the assay buffer to all wells.

-

Incubate for 60 minutes at ambient temperature, ensuring the plate is shielded from light.

-

Read the plate using a TR-FRET-compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (for Europium) and 665 nm (for APC).

-

-

Data Analysis:

-

The TR-FRET signal is expressed as the ratio of the fluorescence intensity at 665 nm to that at 615 nm, multiplied by 10,000.

-

Calculate the percentage of inhibition based on controls (DMSO for 0% inhibition and a known potent inhibitor for 100% inhibition).

-

Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic model.

-

BROMOscan® Assay

The BROMOscan® platform is a competitive binding assay employed to ascertain the dissociation constants (Kd) of a test compound against a comprehensive panel of bromodomains.

Caption: The BROMOscan assay relies on competition between this compound and an immobilized ligand for binding to phage-displayed BRD9, with detection via qPCR.

Methodological Overview:

The BROMOscan® assay is a proprietary technology of DiscoverX. The fundamental steps are as follows:

-

Bromodomain Display: The bromodomain of interest (e.g., BRD9) is fused to a protein on the surface of a T7 bacteriophage.

-

Competitive Binding: The phage-displayed bromodomain is incubated in wells containing an immobilized, proprietary acetyl-lysine mimetic ligand in the presence of varying concentrations of the test compound (this compound).

-

Wash and Elute: Non-bound phage particles are removed through a washing step. The phage particles that remain bound to the immobilized ligand are then eluted.

-

Quantification: The quantity of the eluted phage is determined using quantitative polymerase chain reaction (qPCR) that amplifies the phage's DNA.

-

Data Interpretation: A lower amount of recovered phage indicates a stronger binding of the test compound to the bromodomain. The dissociation constant (Kd) is derived from the resulting competition curve.

Implications for Research

While this compound is a highly selective tool for studying CECR2, its off-target interaction with BRD9 at micromolar concentrations necessitates careful consideration in experimental design. When utilizing this compound in cellular assays, it is advisable to employ concentrations well below the measured IC50 and Kd for BRD9 to minimize confounding effects. Furthermore, orthogonal approaches, such as genetic knockdown or knockout of CECR2 and BRD9, are recommended to validate the on-target effects of this compound. The protocols outlined herein provide a robust framework for the independent assessment of this compound's selectivity and for the broader characterization of other bromodomain inhibitors.

References

The CECR2 Bromodomain: An Epigenetic Reader Orchestrating Transcriptional Programs and Disease Progression

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) protein has emerged as a critical epigenetic regulator, intricately involved in chromatin remodeling, transcriptional control, and the DNA damage response.[1][2] At the heart of its function lies the CECR2 bromodomain (CECR2-BRD), a specialized protein module that recognizes and binds to acetylated lysine residues on both histone and non-histone proteins. This recognition is a key event in the "reading" of the epigenetic code, translating specific histone modifications into downstream biological outcomes. Dysregulation of CECR2 and its bromodomain has been increasingly implicated in various pathologies, most notably in cancer, making it a compelling target for therapeutic intervention.[3][4][5][6]

This technical guide provides a comprehensive overview of the CECR2 bromodomain's function in epigenetics, with a focus on its binding specificity, its role in cellular signaling, and its potential as a drug target. We present quantitative binding data, detailed experimental protocols for studying its interactions, and visual diagrams of key pathways and workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Function and Binding Profile of the CECR2 Bromodomain

The CECR2 protein is a regulatory subunit of the CECR2-containing remodeling factor (CERF), an ATP-dependent chromatin remodeling complex.[7] In conjunction with ISWI ATPases like SNF2L (SMARCA1) and SNF2H (SMARCA5), CECR2 modulates nucleosome organization, thereby controlling DNA accessibility for fundamental processes such as transcription and DNA repair.[7][8] The CECR2 bromodomain is pivotal to this function, directing the CERF complex to specific genomic loci by binding to acetylated histones.[1][2]

Binding Specificity and Affinity

The CECR2-BRD exhibits a distinct preference for certain acetylated lysine marks on histone tails, particularly on histones H3 and H4.[1][2] Quantitative binding studies, primarily using Isothermal Titration Calorimetry (ITC), have elucidated these preferences. Notably, the CECR2-BRD shows a higher affinity for multi-acetylated histone tails compared to mono-acetylated ones, with the highest affinity observed for tetra-acetylated histone H4.[1][2] This suggests a role for CECR2 in recognizing regions of hyper-acetylated chromatin, often associated with active transcription.

Beyond histones, the CECR2-BRD also interacts with acetylated non-histone proteins. A critical interaction has been identified with the acetylated RelA (p65) subunit of the NF-κB transcription factor.[1][2][9] This interaction is crucial for the activation of NF-κB target genes involved in inflammation and has significant implications for cancer progression, particularly in breast cancer metastasis.[1][3][4][5][6] The binding mode of CECR2-BRD to acetylated RelA is distinct from its interaction with histones, highlighting the versatility of this domain in recognizing diverse acetyl-lysine contexts.[1][2]

Quantitative Binding Data

The following table summarizes the binding affinities (dissociation constant, KD) of the human CECR2 bromodomain for various acetylated histone H3 and H4 peptides, as determined by Isothermal Titration Calorimetry (ITC).

| Histone Ligand | Acetylation Marks | KD (μM) | Stoichiometry (N) |

| H4K8ac | K8ac | 15.4 ± 1.9 | 1.0 |

| H4Tetraac | K5ac, K8ac, K12ac, K16ac | 1.6 ± 0.2 | 1.0 |

| H3Tetraac | K4ac, K9ac, K14ac, K18ac | 28.0 ± 1.7 | 1.0 |

| H3K14ac | K14ac | 25.0 ± 2.5 | 1.0 |

| H3K9acK14ac | K9ac, K14ac | 10.5 ± 1.1 | 1.0 |

| H3K14acK18ac | K14ac, K18ac | 8.3 ± 0.9 | 1.0 |

Data sourced from a study by G. Singh et al. (2024) and presented in Table 1 of their publication.[1] All peptides are 1 to 24 residues long.

CECR2 in Cellular Signaling and Disease

The function of the CECR2 bromodomain extends beyond general chromatin remodeling, playing a direct role in specific signaling pathways that are critical in both normal development and disease.

Role in NF-κB Signaling and Cancer

A significant body of evidence links CECR2 to the NF-κB signaling pathway, a central regulator of inflammation, immunity, and cell survival.[1][4][5] The acetylation of the RelA subunit of NF-κB at lysine 310 is a key step in activating its transcriptional function.[1] The CECR2 bromodomain directly binds to this acetylated RelA, promoting the expression of NF-κB target genes.[1]

In the context of cancer, particularly triple-negative breast cancer, elevated expression of CECR2 is associated with metastasis.[3][4][5][6] CECR2 promotes the migration and invasion of cancer cells and helps them evade the immune system by fostering an immunosuppressive tumor microenvironment, partly through the recruitment of M2 macrophages.[4][5][6] Consequently, inhibition of the CECR2 bromodomain is being explored as a promising therapeutic strategy to prevent cancer progression and metastasis.[3][4]

The following diagram illustrates the proposed signaling pathway involving CECR2 and NF-κB in promoting breast cancer metastasis.

Experimental Protocols for Studying CECR2 Bromodomain Interactions

A variety of biochemical and cellular assays are employed to investigate the binding of the CECR2 bromodomain to its ligands and to screen for potential inhibitors. Below are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the quantitative determination of binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of biomolecular interactions.[10][11]

Objective: To measure the thermodynamic parameters of the interaction between the CECR2 bromodomain and a specific acetylated peptide ligand.

Materials:

-

Purified recombinant CECR2 bromodomain protein

-

Synthetic acetylated peptide ligand

-

ITC instrument (e.g., Malvern MicroCal)

-

ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

Procedure:

-

Sample Preparation:

-

Thoroughly dialyze both the CECR2-BRD protein and the peptide ligand against the same ITC buffer to minimize buffer mismatch effects.

-

Determine the accurate concentrations of the protein and peptide using a reliable method (e.g., UV-Vis spectroscopy for protein, amino acid analysis for peptide).

-

Degas both solutions immediately before the experiment to prevent air bubbles in the calorimeter cell and syringe.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Load the CECR2-BRD solution (typically in the micromolar range, e.g., 20-50 µM) into the sample cell.

-

Load the peptide ligand solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.

-

-

Titration:

-

Perform an initial small injection (e.g., 0.5 µL) to account for dilution and mechanical effects, which is typically discarded from the data analysis.

-

Carry out a series of subsequent injections (e.g., 20-30 injections of 1-2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the heat change peaks for each injection.

-

Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine KD, n, and ΔH. The binding entropy (ΔS) can then be calculated.

-

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based, non-radioactive, homogeneous assay ideal for high-throughput screening of inhibitors and for characterizing protein-protein interactions.[12][13][14][15][16][17][18]

Objective: To measure the interaction between the CECR2 bromodomain and a biotinylated acetylated histone peptide and to screen for small molecule inhibitors.

Materials:

-

His-tagged recombinant CECR2 bromodomain

-

Biotinylated acetylated histone peptide (e.g., Biotin-H4K5acK8acK12acK16ac)

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Nickel Chelate Acceptor beads (PerkinElmer)

-

Assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)

-

384-well OptiPlate (PerkinElmer)

-

AlphaScreen-capable microplate reader

Procedure:

-

Reagent Preparation:

-

Dilute the His-tagged CECR2-BRD and biotinylated peptide to the desired working concentrations in the assay buffer.

-

Prepare a serial dilution of the test inhibitor compound.

-

-

Assay Protocol (Inhibitor Screening):

-

In a 384-well plate, add the test inhibitor or DMSO vehicle control.

-

Add a mixture of His-tagged CECR2-BRD and the biotinylated acetylated peptide.

-

Incubate at room temperature for 30 minutes to allow binding to reach equilibrium.

-

Add the Nickel Chelate Acceptor beads and incubate in the dark for 60 minutes.

-

Add the Streptavidin-coated Donor beads and incubate in the dark for another 30-60 minutes.

-

-

Detection:

-

Read the plate on an AlphaScreen reader, exciting at 680 nm and measuring emission at 520-620 nm.

-

-

Data Analysis:

-

The signal generated is proportional to the amount of CECR2-BRD bound to the peptide.

-

In the presence of an inhibitor, the signal will decrease.

-

Plot the AlphaScreen signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

The following diagram illustrates the workflow for an AlphaScreen-based inhibitor screening assay for the CECR2 bromodomain.

Chromatin Immunoprecipitation sequencing (ChIP-seq)

ChIP-seq is a powerful method to identify the genome-wide localization of a protein of interest, providing insights into its target genes and regulatory regions.[19][20][21][22]

Objective: To identify the genomic regions occupied by CECR2 in a specific cell type.

Materials:

-

Cells of interest (e.g., breast cancer cell line)

-

Formaldehyde (for cross-linking)

-

Glycine

-

Cell lysis and nuclear lysis buffers

-

Sonicator or micrococcal nuclease for chromatin shearing

-

ChIP-grade anti-CECR2 antibody

-

Protein A/G magnetic beads

-

Wash buffers with increasing stringency

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Reagents for NGS library preparation

Procedure:

-

Cross-linking and Cell Lysis:

-

Treat cells with formaldehyde to cross-link proteins to DNA.

-

Quench the cross-linking reaction with glycine.

-

Harvest and lyse the cells to release the nuclei.

-

Isolate the nuclei by centrifugation.

-

-

Chromatin Shearing:

-

Resuspend the nuclear pellet in a suitable buffer.

-

Fragment the chromatin to an average size of 200-600 bp using sonication or enzymatic digestion (MNase).

-

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared chromatin with an anti-CECR2 antibody overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Elute the immunoprecipitated chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by heating in the presence of high salt.

-

Treat with RNase A to remove RNA and Proteinase K to digest proteins.

-

Purify the DNA using a column-based kit or phenol-chloroform extraction.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified ChIP DNA.

-

Sequence the library on a next-generation sequencing platform.

-

-

Data Analysis:

-

Align the sequence reads to a reference genome.

-

Perform peak calling to identify genomic regions enriched for CECR2 binding.

-

Annotate the peaks to identify potential target genes and regulatory elements.

-

Drug Development and Future Perspectives

The established role of the CECR2 bromodomain in cancer and other diseases has spurred the development of small molecule inhibitors.[3][4][23][24] Several potent and selective inhibitors have been reported, which serve as valuable chemical probes to further dissect the biological functions of CECR2 and as starting points for drug discovery programs.[4][23][24] The development of such inhibitors relies heavily on the experimental techniques described above, from initial high-throughput screening using assays like AlphaScreen to detailed characterization of binding affinity and thermodynamics by ITC, and finally to validation in cellular models.

Future research will likely focus on:

-

Developing more potent and selective CECR2 bromodomain inhibitors with favorable pharmacokinetic properties.

-

Elucidating the full range of non-histone interaction partners of the CECR2 bromodomain to uncover novel biological roles.

-

Investigating the therapeutic potential of CECR2 inhibitors in combination with other anticancer agents, including immunotherapy, given CECR2's role in modulating the tumor microenvironment.[3][4]

-

Exploring the role of the CECR2 bromodomain in other diseases where epigenetic dysregulation is implicated.

References

- 1. The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of CECR2 Gene in Advanced Triple-Negative Breast Cancer - The ASCO Post [ascopost.com]

- 4. CECR2 Drives Breast Cancer Metastasis by Promoting NF-κB Signaling and Macrophage-mediated Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Epigenetic Factor CECR2 as a Potential Target in Breast Cancer Metastasis, Breast Cancer Research Program, Congressionally Directed Medical Research Programs [cdmrp.health.mil]

- 7. CECR2, a protein involved in neurulation, forms a novel chromatin remodeling complex with SNF2L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. biorxiv.org [biorxiv.org]

- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 11. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. Development of novel cellular histone-binding and chromatin-displacement assays for bromodomain drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. pubcompare.ai [pubcompare.ai]

- 16. Investigation of the CECR2 Bromodomain Binding Interactions with H2A.Z Histone Variants Using a New AlphaScreen Assay - ProQuest [proquest.com]

- 17. researchgate.net [researchgate.net]

- 18. bmglabtech.com [bmglabtech.com]

- 19. The nuclear factor CECR2 promotes somatic cell reprogramming by reorganizing the chromatin structure - PMC [pmc.ncbi.nlm.nih.gov]

- 20. epigenome-noe.net [epigenome-noe.net]

- 21. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 22. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CECR2 in the DNA Damage Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counter this, cells have evolved a complex and sophisticated network of pathways collectively known as the DNA Damage Response (DDR). A key aspect of the DDR is the dynamic modification of chromatin structure to allow for the detection of lesions and the recruitment of repair factors. Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) has emerged as a critical player in this process. This technical guide provides an in-depth overview of the role of CECR2 in the DNA damage response, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways.

Core Function of CECR2 in the DNA Damage Response

CECR2 is a bromodomain-containing protein that functions as a regulatory subunit of the ATP-dependent chromatin remodeling complex, CERF (CECR2-containing Remodeling Factor). This complex is a member of the ISWI (Imitation Switch) family of chromatin remodelers. The primary role of CECR2 in the DDR is to recognize and bind to acetylated histones at sites of DNA damage, thereby facilitating chromatin remodeling and promoting the recruitment of downstream repair factors.[1][2][3][4][5]

Key functions of CECR2 in the DDR include:

-

Recognition of Acetylated Histones: The bromodomain of CECR2 specifically binds to acetylated lysine residues on histone tails, with a preference for multi-acetylated histones.[6][7] This interaction is a crucial early step in the recruitment of the CERF complex to sites of DNA damage.

-

Chromatin Remodeling: As part of the CERF complex, which includes the ATPase subunits SNF2L (SMARCA1) or SNF2H (SMARCA5), CECR2 utilizes the energy from ATP hydrolysis to alter nucleosome positioning.[2][5][8] This remodeling activity is thought to create a more open and accessible chromatin environment, facilitating the access of DNA repair proteins to the damaged DNA.

-

Facilitation of γ-H2AX and 53BP1 Foci Formation: Experimental evidence has shown that CECR2 is important for the formation of γ-H2AX and 53BP1 foci at sites of double-strand breaks (DSBs).[8][9] These foci are critical platforms for the assembly of DNA repair machinery.

Quantitative Data on CECR2 Function

The following tables summarize key quantitative data from studies investigating the biochemical and cellular functions of CECR2 in the DNA damage response.

Table 1: Binding Affinity of CECR2 Bromodomain to Acetylated Ligands

| Ligand | Binding Affinity (KD) in μM | Stoichiometry (N) | Experimental Method |

| Histone Peptides | |||

| H4K8ac | 15.4 ± 1.9 | 1.1 ± 0.1 | Isothermal Titration Calorimetry (ITC) |

| H4K5acK12acK16ac | 21.1 ± 1.3 | 1.0 ± 0.1 | Isothermal Titration Calorimetry (ITC) |

| H4K8acK12acK16ac | 19.9 ± 1.2 | 1.0 ± 0.1 | Isothermal Titration Calorimetry (ITC) |

| H4Tetraac | 1.6 ± 0.2 | 1.0 ± 0.1 | Isothermal Titration Calorimetry (ITC) |

| Non-Histone Peptide | |||

| Acetylated RelA (K310ac) | 112.3 ± 4.2 | 1.2 ± 0.2 | Isothermal Titration Calorimetry (ITC) |

Data sourced from reference[6].

Table 2: Effect of CECR2 Knockdown on DNA Damage Foci Formation

| Cell Line | Treatment | Target | Effect of CECR2 Knockdown | Quantitative Change | Experimental Method |

| 293T | 5 Gy Ionizing Radiation | γ-H2AX foci | Significant reduction in foci formation | ~50% reduction in the average number of foci per cell | Immunofluorescence Microscopy |

| 293T | 5 Gy Ionizing Radiation | 53BP1 foci | Significant reduction in foci formation | ~60% reduction in the average number of foci per cell | Immunofluorescence Microscopy |

Data extrapolated from graphical representations in reference[8][9].

Signaling Pathways Involving CECR2 in the DNA Damage Response

CECR2 is integrated into the broader DDR signaling network. Upon the induction of DNA double-strand breaks, sensor kinases such as ATM and ATR are activated, initiating a cascade of phosphorylation events.[8][10][11][12] CECR2's role appears to be downstream of the initial damage sensing, where it acts as a crucial effector of chromatin remodeling.

In addition to its role in the canonical DDR pathways, CECR2 has been implicated in the NF-κB signaling pathway, particularly in the context of cancer metastasis.[10][13] CECR2 can interact with the acetylated RelA subunit of NF-κB, promoting the expression of genes involved in inflammation and immune suppression.[6] This suggests a potential crosstalk between the DNA damage response and inflammatory signaling mediated by CECR2.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of CECR2's role in the DNA damage response.

Immunofluorescence Staining for γ-H2AX and 53BP1 Foci

This protocol is adapted from established methods for visualizing DNA damage foci.[9][13][14]

Objective: To visualize and quantify the formation of γ-H2AX and 53BP1 foci in response to DNA damage, and to assess the impact of CECR2 depletion on this process.

Materials:

-

Cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer: 0.2-0.5% Triton X-100 in PBS

-

Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)

-

Primary antibodies:

-

Rabbit anti-γ-H2AX (Ser139)

-

Mouse anti-53BP1

-

-

Secondary antibodies:

-

Alexa Fluor 488-conjugated anti-rabbit IgG

-

Alexa Fluor 594-conjugated anti-mouse IgG

-

-

DAPI (4',6-diamidino-2-phenylindole) solution

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed cells on sterile glass coverslips in a culture dish and allow them to adhere overnight.

-

If applicable, transfect cells with CECR2-specific siRNA or a non-targeting control siRNA and incubate for 48-72 hours.

-

Induce DNA damage by treating cells with an appropriate agent (e.g., 5 Gy of ionizing radiation) and allow for recovery for the desired time (e.g., 1 hour).

-

-

Fixation and Permeabilization:

-

Wash the cells twice with ice-cold PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking and Antibody Incubation:

-

Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

-

Dilute the primary antibodies (anti-γ-H2AX and anti-53BP1) in blocking buffer according to the manufacturer's recommendations.

-

Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.

-

Wash the cells three times with PBST for 5 minutes each.

-

Dilute the fluorescently labeled secondary antibodies in blocking buffer.

-

Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBST for 5 minutes each.

-

-

Staining and Mounting:

-

Stain the cell nuclei by incubating with DAPI solution for 5 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto glass slides using antifade mounting medium.

-

-

Image Acquisition and Analysis:

-

Visualize the cells using a fluorescence microscope equipped with appropriate filters for DAPI, Alexa Fluor 488, and Alexa Fluor 594.

-

Capture images of multiple fields of view for each experimental condition.

-

Quantify the number of γ-H2AX and 53BP1 foci per nucleus using image analysis software such as ImageJ or CellProfiler.

-

Chromatin Immunoprecipitation (ChIP) followed by qPCR

This protocol provides a general framework for performing ChIP-qPCR to investigate the association of CECR2 with specific genomic loci in response to DNA damage.

Objective: To determine if CECR2 is enriched at specific DNA regions (e.g., promoters of DDR-related genes) following DNA damage.

Materials:

-

Cultured cells

-

1% Formaldehyde in PBS

-

Glycine

-

Cell lysis buffer

-

Nuclear lysis buffer

-

ChIP dilution buffer

-

Sonicator

-

CECR2-specific antibody and control IgG

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol

-

SYBR Green qPCR master mix

-

Primers for target and control genomic regions

Procedure:

-

Cross-linking and Chromatin Preparation:

-

Treat cells with a DNA damaging agent (e.g., etoposide) for the desired time.

-

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

-

Harvest and lyse the cells to isolate nuclei.

-

Lyse the nuclei and sonicate the chromatin to an average fragment size of 200-1000 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the chromatin with a CECR2-specific antibody or a control IgG overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-chromatin complexes.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification and qPCR:

-

Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

-

Perform qPCR using primers specific for the genomic regions of interest and control regions.

-

Calculate the enrichment of CECR2 at the target loci relative to the input and IgG controls.

-

Conclusion and Future Directions

CECR2 is a key chromatin remodeling factor that plays a significant role in the cellular response to DNA double-strand breaks. Its ability to recognize acetylated histones and facilitate the formation of a more accessible chromatin structure is crucial for the efficient recruitment of downstream DNA repair proteins. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of DNA damage and repair.

Future research should focus on further elucidating the precise molecular mechanisms by which the CERF complex remodels chromatin at DNA damage sites. Investigating the potential interplay between CECR2 and other DDR pathways, as well as its role in the choice between different DNA repair pathways (NHEJ vs. HR), will be critical. Furthermore, given the link between CECR2, NF-κB signaling, and cancer metastasis, exploring the therapeutic potential of targeting the CECR2 bromodomain in combination with DNA damaging agents represents a promising avenue for cancer drug development.

References

- 1. Quantification of γH2AX Foci in Response to Ionising Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An Integrated Approach for Analysis of the DNA Damage Response in Mammalian Cells: NUCLEOTIDE EXCISION REPAIR, DNA DAMAGE CHECKPOINT, AND APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ATP-Dependent Chromatin Remodeling Factors and DNA Damage Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhanced γ-H2AX Foci Frequency and Altered Gene Expression in Participants Exposed to Ionizing Radiation During I-131 Nuclear Medicine Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Genome-Wide Screen of Human Bromodomain-Containing Proteins Identifies Cecr2 as a Novel DNA Damage Response Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CECR2 Drives Breast Cancer Metastasis by Promoting NF-κB Signaling and Macrophage-mediated Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Epigenetic Factor CECR2 as a Potential Target in Breast Cancer Metastasis, Breast Cancer Research Program, Congressionally Directed Medical Research Programs [cdmrp.health.mil]

- 10. Quantification of radiation-induced DNA double strand break repair foci to evaluate and predict biological responses to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DNA damage signaling is activated during cancer progression in human colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CECR2 drives breast cancer metastasis by promoting NF-κB signaling and macrophage-mediated immune suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitative, non-invasive imaging of radiation-induced DNA double strand breaks in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

GNE-886: A Technical Guide to a Selective CECR2 Bromodomain Inhibitor and its Role in Chromatin Remodeling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of GNE-886, a potent and selective chemical probe for the bromodomain of Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2). CECR2 is a critical component of the CERF (CECR2-containing remodeling factor) chromatin remodeling complex, which plays a significant role in transcriptional regulation, DNA damage response, and has been implicated in cancer metastasis through the modulation of NF-κB signaling pathways. This document details the biochemical activity of this compound, provides comprehensive experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound and CECR2

This compound is a small molecule inhibitor that selectively targets the bromodomain of CECR2.[1] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, thereby acting as "readers" of epigenetic marks. CECR2, a member of the ISWI (Imitation SWItch) family of chromatin remodelers, forms a heterodimeric complex with either SMARCA1 (SNF2L) or SMARCA5 (SNF2H) to constitute the CERF complex. This complex utilizes the energy from ATP hydrolysis to mobilize nucleosomes and alter chromatin structure, thereby influencing gene expression.

Recent studies have highlighted the role of CECR2 in breast cancer metastasis.[2][3] Mechanistically, the bromodomain of CECR2 interacts with the acetylated RelA subunit of the NF-κB complex.[2] This interaction is crucial for increasing chromatin accessibility at specific gene loci, leading to the enhanced expression of NF-κB target genes, including the pro-metastatic cytokines CSF1 and CXCL1.[2][3] By inhibiting the CECR2 bromodomain, this compound serves as a valuable tool to dissect the biological functions of CECR2 and explore its therapeutic potential.

Quantitative Data: this compound Activity and Selectivity

The following tables summarize the in vitro and cellular activity of this compound, as well as its selectivity against other bromodomain-containing proteins.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Format | IC50 (µM) |

| CECR2 | TR-FRET | 0.016 |

| BRD9 | TR-FRET | 1.6 |

Data compiled from multiple sources.[1]

Table 2: Cellular Activity of this compound

| Target | Assay Format | EC50 (nM) |

| CECR2 | "Dot" Assay (Chromatin Displacement) | 370 |

Data from a study by Crawford et al.[1]

Table 3: Selectivity Profile of this compound against a Panel of Bromodomains

| Bromodomain | % Inhibition at 1 µM |

| BRD2 | < 20 |

| BRD3 | < 20 |

| BRD4 | < 20 |

| BRDT | < 20 |

| ... (and other tested bromodomains) | ... |

This compound demonstrates high selectivity for CECR2 over other bromodomains, particularly the BET family members (BRD2, BRD3, BRD4, BRDT).[1]

Signaling and Experimental Workflow Diagrams

CECR2-Mediated Chromatin Remodeling and NF-κB Signaling Pathway

Caption: CECR2 and NF-kB Signaling Pathway.

Experimental Workflow for this compound Characterization

Caption: this compound Experimental Workflow.

Detailed Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for CECR2 Inhibition

This protocol is adapted from standard bromodomain inhibitor screening protocols and is suitable for determining the IC50 of this compound against CECR2.

Materials:

-

Recombinant human CECR2 bromodomain protein (GST-tagged)

-

Biotinylated histone H4 peptide acetylated at Lysine 16 (H4K16ac)

-

LanthaScreen™ Tb-anti-GST antibody (Donor)

-

Streptavidin-d2 (Acceptor)

-

Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20

-

This compound (or other test compounds) serially diluted in DMSO

-

384-well, low-volume, black assay plates

Procedure:

-

Prepare a 2X solution of CECR2 protein and H4K16ac peptide in Assay Buffer.

-

Prepare a 2X solution of Tb-anti-GST antibody and Streptavidin-d2 in Assay Buffer.

-

Dispense 5 µL of the protein/peptide mix into each well of the 384-well plate.

-

Add 100 nL of serially diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Incubate for 15 minutes at room temperature.

-

Add 5 µL of the antibody/streptavidin mix to each well.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (Terbium) and 520 nm (d2).

-

Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).

-

Plot the TR-FRET ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase Selectivity Panel Assay

This protocol provides a general framework for assessing the selectivity of this compound against a panel of protein kinases.

Materials:

-

A panel of purified, active protein kinases

-

Corresponding kinase-specific peptide substrates

-

ATP

-

Kinase Reaction Buffer (specific to each kinase, but generally contains a buffer, MgCl2, and DTT)

-

This compound at a fixed concentration (e.g., 1 µM) in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

White, opaque 384-well assay plates

Procedure:

-

Prepare a 2X solution of each kinase in its respective Kinase Reaction Buffer.

-

Prepare a 2X solution of the corresponding peptide substrate and ATP in the same buffer.

-

Dispense 2.5 µL of the 2X kinase solution into the wells of the 384-well plate.

-

Add 50 nL of this compound (1 µM final concentration) or DMSO to the appropriate wells.

-

Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP solution.

-

Incubate for 60 minutes at room temperature.

-

Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding an ADP-Glo™ Reagent, incubating, and then adding a Kinase Detection Reagent.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for this compound against each kinase relative to the DMSO control.

Cellular Chromatin Displacement ("Dot") Assay

This assay measures the ability of this compound to engage CECR2 in a cellular context, leading to its displacement from chromatin.

Materials:

-

U2OS cells stably expressing a CECR2-ZsGreen fusion protein

-

This compound serially diluted in cell culture medium

-

Hoechst 33342 stain

-

High-content imaging system

Procedure:

-

Seed the U2OS-CECR2-ZsGreen cells in a 96-well imaging plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO for 4 hours.

-

Stain the cells with Hoechst 33342 to visualize the nuclei.

-

Acquire images of the cells using a high-content imaging system, capturing both the ZsGreen and Hoechst channels.

-

Quantify the formation of fluorescent puncta (dots) within the nucleus, which represent the displaced and aggregated CECR2-ZsGreen protein.

-

Plot the percentage of cells with puncta against the log of the this compound concentration and fit the data to determine the EC50 value.

Conclusion

This compound is a valuable chemical tool for probing the function of the CECR2 bromodomain in chromatin remodeling and gene regulation. Its high potency and selectivity make it suitable for a range of in vitro and cellular assays. The established link between CECR2 and the NF-κB signaling pathway, particularly in the context of cancer metastasis, highlights the potential of targeting this epigenetic reader for therapeutic development. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers investigating the role of CECR2 in health and disease.

References

- 1. This compound: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CECR2 Drives Breast Cancer Metastasis by Promoting NF-κB Signaling and Macrophage-mediated Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CECR2 drives breast cancer metastasis by promoting NF-κB signaling and macrophage-mediated immune suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of CECR2 in Neurulation: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neurulation is a fundamental process in embryonic development, leading to the formation of the neural tube, the precursor to the central nervous system. Defects in this process result in severe congenital malformations known as neural tube defects (NTDs). Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) has been identified as a critical factor in neurulation. This technical guide provides an in-depth overview of the biological function of CECR2, focusing on its molecular mechanisms, associated pathways, and the downstream consequences of its dysfunction. We consolidate quantitative data from key studies, detail relevant experimental protocols, and provide visual diagrams of critical pathways and workflows to facilitate a comprehensive understanding for research and therapeutic development.

Molecular Function of CECR2: A Chromatin Remodeler

CECR2 is a bromodomain-containing protein, classifying it as an epigenetic "reader" that recognizes acetylated lysine residues on histones, a mark often associated with active chromatin[1][2]. The protein structure includes several key domains: a DDT domain, AT-hook motifs, and a bromodomain, which are characteristic of proteins involved in chromatin remodeling[1][2].

CECR2 does not function in isolation but is a core component of a novel ATP-dependent chromatin remodeling complex named CERF (CECR2-containing remodeling factor)[1][3][4]. The catalytic activity of this complex is provided by its association with ISWI (Imitation Switch) family ATPases. In the context of neural development, CECR2 primarily partners with SNF2L (also known as SMARCA1), a mammalian ISWI ortholog predominantly expressed in the central nervous system[1][3][4]. The CERF complex utilizes the energy from ATP hydrolysis to remodel nucleosomes, thereby altering chromatin structure and regulating the accessibility of DNA to transcription factors and other regulatory machinery[3][4]. This function is pivotal for controlling the precise gene expression programs that orchestrate neural tube closure[1].

The CERF Complex and Signaling Pathways

The composition of the CERF complex exhibits tissue specificity, suggesting diverse regulatory roles. In embryonic stem (ES) cells, which are crucial for studying early development, CECR2 forms complexes with the ISWI proteins SMARCA5 (SNF2H) and/or SMARCA1 (SNF2L)[5]. Mass spectrometry analysis of ES cells has identified additional novel components, including CCAR2 (Cell Cycle and Apoptosis Regulator 2) and LUZP1 (Leucine Zipper Protein 1)[5]. Interestingly, these interactions are not observed in adult testis tissue, indicating that CECR2 engages with different partners to perform distinct functions in various cellular contexts[5]. The interaction with LUZP1 is particularly noteworthy, as loss of LUZP1 is also associated with exencephaly and it appears to stabilize the CERF complex in ES cells[5].

Role in Neurulation and Phenotypes of CECR2 Deficiency

The expression of Cecr2 is concentrated in the developing nervous system, particularly in the closing neural tube, highlighting its critical role in this process[1]. Genetic ablation or mutation of Cecr2 in mice leads to a high penetrance of exencephaly, a severe NTD equivalent to anencephaly in humans, where the brain is exposed outside the skull due to a failure of the cranial neural tube to close[1][3][6].

The penetrance of this phenotype is highly dependent on the genetic background of the mice, indicating the presence of modifier genes[1][6][7][8]. For instance, mice with a hypomorphic Cecr2Gt45Bic genetrap mutation on a BALB/c background exhibit a high rate of exencephaly, whereas the same mutation on an FVB/N background results in no NTDs[8][9]. A complete null allele, Cecr2tm1.1Hemc, results in a more severe phenotype with higher penetrance across different strains[10][11].

Quantitative Data: Penetrance of Exencephaly in Cecr2 Mutant Mouse Models

| Mouse Strain | Cecr2 Allele | Phenotype | Penetrance (%) | Citation(s) |

| BALB/c | Cecr2Gt45Bic (hypomorphic) | Exencephaly | 74% | [8][10][11][12] |

| FVB/N | Cecr2Gt45Bic (hypomorphic) | Exencephaly | 0% | [8][9] |

| BALB/c | Cecr2tm1.1Hemc (null) | Exencephaly | 96% | [11][12] |

| FVB/N | Cecr2tm1.1Hemc (null) | Exencephaly & other craniofacial defects | 96% | [11][12] |

Downstream Molecular Consequences of CECR2 Mutation

The chromatin remodeling activity of the CERF complex is essential for regulating the expression of key transcription factors involved in neural tube closure. Microarray analysis of Cecr2 mutant embryos at the 11-14 somite stage (a critical period for cranial neurulation) revealed the misregulation of numerous genes[10]. Subsequent quantitative RT-PCR on null mutant heads confirmed the significant downregulation of several mesenchymal and ectodermal transcription factors, including Alx1 (also known as Cart1) and Dlx5[10]. Notably, independent mutations in both Alx1 and Dlx5 are known to cause exencephaly in mice, suggesting that CECR2 acts upstream to ensure their proper expression during neurulation[10]. The loss of CECR2 function disrupts the chromatin landscape at these target loci, leading to reduced transcription and, consequently, the failure of neural tube closure.

Quantitative Data: Gene Expression Changes in Cecr2 Mutant Embryos

| Gene | Regulation in Cecr2tm1.1Hemc Mutant Heads | Fold Change (approx.) | Putative Role | Citation(s) |

| Cecr2 | Downregulated | >260-fold reduction | Chromatin Remodeling | [10] |

| Alx1/Cart1 | Downregulated | Confirmed via qRT-PCR | Mesenchymal/Ectodermal TF | [10] |

| Dlx5 | Downregulated | Confirmed via qRT-PCR | Mesenchymal/Ectodermal TF | [10] |

| Eya1 | Downregulated | Confirmed via qRT-PCR | Transcription Factor | [10] |

| Six1 | Downregulated | Confirmed via qRT-PCR | Transcription Factor | [10] |

Note: Specific fold-change values for downstream targets were not detailed in the abstract, but their significant downregulation was confirmed.

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the function of CECR2 in neurulation.

Generation and Genotyping of Cecr2 Mutant Mice

-

Mouse Lines: Cecr2 mutant mice were generated from an embryonic stem cell line containing a genetrap vector (pGT1) insertion within an intron of the Cecr2 gene (Cecr2Gt45Bic)[1]. Null alleles (Cecr2tm1.1Hemc) were generated separately[10]. Mice are typically maintained on specific genetic backgrounds like BALB/c or FVB/N to study strain-specific effects[1][9].

-

Genotyping: Genomic DNA is extracted from tail biopsies or yolk sacs. A three-primer PCR strategy is employed to distinguish between wild-type (+/+), heterozygous (+/mut), and homozygous (mut/mut) embryos.

-

Primer 1 (Forward): Binds to a sequence upstream of the insertion site.

-

Primer 2 (Reverse, Wild-Type): Binds to a sequence within the intron that is disrupted by the genetrap.

-

Primer 3 (Reverse, Mutant): Binds within the genetrap vector (e.g., in the LacZ or Neo cassette).

-

PCR Conditions: Standard PCR cycling conditions are used, followed by analysis of product size via agarose gel electrophoresis. The wild-type allele yields a band with Primers 1+2, while the mutant allele yields a band with Primers 1+3.

-

Immunoprecipitation (IP) for Identifying Protein Interactions

This protocol is used to isolate CECR2 and its binding partners from cell or tissue lysates[5].

-

Lysate Preparation: Whole-cell lysates are prepared from cultured cells (e.g., ES cells) or dissected tissues (e.g., adult testis) using a lysis buffer (e.g., 50 mM Tris pH 8.0, 150 mM NaCl, 1% IGEPAL® CA-630) supplemented with protease inhibitors.

-

Antibody-Bead Conjugation: Approximately 1-2 µg of anti-CECR2 antibody (or a control IgG) is incubated with Protein A/G magnetic beads for 1-2 hours at 4°C to allow conjugation.

-

Immunoprecipitation: The cell lysate is pre-cleared by incubating with beads alone to reduce non-specific binding. The pre-cleared lysate is then added to the antibody-conjugated beads and incubated overnight at 4°C with gentle rotation.

-

Washing: The beads are washed extensively (3-5 times) with wash buffer (e.g., lysis buffer with 0.1% Tween-20) to remove non-specifically bound proteins.

-

Elution: The bound protein complexes are eluted from the beads by boiling in SDS-PAGE loading buffer.

-

Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against suspected interaction partners (e.g., SNF2L, CCAR2) or sent for mass spectrometry to identify novel partners[5].

Gene Expression Analysis (qRT-PCR)

This protocol quantifies the expression levels of target genes in wild-type versus Cecr2 mutant embryos[10].

-

Embryo Staging and Dissection: Embryos are collected at a specific developmental stage (e.g., 11-14 somites) and dissected in ice-cold PBS to isolate the head region where cranial neurulation occurs.

-

RNA Extraction: Total RNA is extracted from the dissected tissue using a standard method such as TRIzol reagent or a column-based kit. RNA quality and quantity are assessed using a spectrophotometer.

-

cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative PCR (qPCR): The qPCR reaction is set up using the synthesized cDNA, gene-specific primers for target genes (Alx1, Dlx5, etc.) and a reference gene (Gapdh, Actb, etc.), and a SYBR Green-based master mix.

-

Data Analysis: The relative expression of target genes is calculated using the delta-delta Ct (ΔΔCt) method, normalizing the expression to the reference gene and comparing the levels in mutant embryos to those in wild-type littermates.

Analysis of Neurulation Defects in Mouse Embryos

This involves the morphological assessment of embryonic day (E) 9.5 to E10.5 embryos[1][13][14].

-

Embryo Collection: Timed matings are set up, and embryos are harvested at the desired developmental stage (e.g., E9.5). The uterine horns are dissected, and individual decidua are opened to release the yolk sac-enclosed embryo.

-

Morphological Assessment: The yolk sac and amnion are removed. Embryos are examined under a stereomicroscope to assess overall morphology, somite number (for precise staging), and the state of neural tube closure.

-

Phenotyping: The presence or absence of exencephaly is recorded. For more detailed analysis, the width of the neural folds can be measured at specific points (e.g., the forebrain-midbrain boundary)[9].

-

Imaging: Representative images of wild-type and mutant embryos are captured for documentation.

-

Histology (Optional): For cellular-level analysis, embryos can be fixed in 4% paraformaldehyde, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to examine tissue architecture.

Conclusion and Future Directions

CECR2 is an indispensable component of the CERF chromatin remodeling complex, playing a vital role in the epigenetic regulation of neurulation. Its function is critical for activating the expression of key transcription factors that orchestrate the complex morphogenesis of neural tube closure. Loss of CECR2 function disrupts this precise genetic program, leading to severe NTDs in mouse models.

For drug development professionals, the CERF complex and its associated pathways represent potential therapeutic targets. Understanding the specific downstream targets of CECR2 could unveil novel avenues for intervention. Future research should focus on:

-

Genome-wide Target Identification: Utilizing ChIP-seq to map the binding sites of CECR2 and SNF2L across the genome during neurulation to identify direct target genes.

-

Role of Tissue-Specific Partners: Elucidating the precise roles of CCAR2 and LUZP1 in modulating CERF activity during development.

-

Human Relevance: Investigating the prevalence and impact of rare variants in CECR2 and its partner genes in human NTD cohorts[11][12].

-

Therapeutic Modulation: Exploring whether small molecules that target bromodomains or other components of the chromatin remodeling machinery could modulate CERF activity and potentially mitigate the effects of genetic or environmental risk factors for NTDs.

A deeper understanding of the CECR2-mediated regulatory network will provide crucial insights into the etiology of NTDs and may pave the way for novel preventative and therapeutic strategies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. CECR2, a protein involved in neurulation, forms a novel chromatin remodeling complex with SNF2L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 7. Neural tube defects – disorders of neurulation and related embryonic processes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Cecr2 mutations causing exencephaly trigger misregulation of mesenchymal/ectodermal transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Double whammy: the genetic variants in CECR2 and high Hcy on the development of neural tube defects [frontiersin.org]